1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
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Overview
Description
1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a chemical compound with potential therapeutic applications. This compound has garnered attention in scientific research due to its unique structure and promising biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic applications, such as in the treatment of inflammatory diseases and pain management.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share a similar core structure but may differ in the substituents attached to the pyridazinone ring.
Urea derivatives: Other urea compounds with different substituents may exhibit varying biological activities and applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-8-10-17(11-9-16)19-12-13-20(26)25(24-19)15-5-14-22-21(27)23-18-6-3-2-4-7-18/h8-13,18H,2-7,14-15H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIOHISRXTDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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